1,4-Diethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
1,4-Diethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl groups at positions 1 and 4, and methyl groups at positions 3 and 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl hydrazine with 2,4-pentanedione under acidic conditions can yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1,4-Diethyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the ethyl groups.
1,4-Diethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-diethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5-6H2,1-4H3 |
InChI Key |
TVBAQWVAMLCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC)C |
Origin of Product |
United States |
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